4-Chloro-8-ethylpteridin-7(8H)-one
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Overview
Description
4-Chloro-8-ethylpteridin-7(8H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a chlorine atom and an ethyl group in this compound may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-ethylpteridin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could be the condensation of 2,4-diamino-6-chloropyrimidine with an ethyl-substituted aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-ethylpteridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pteridines.
Scientific Research Applications
4-Chloro-8-ethylpteridin-7(8H)-one may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-ethylpteridin-7(8H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Biopterin: Another biologically active pteridine derivative.
Uniqueness
4-Chloro-8-ethylpteridin-7(8H)-one is unique due to the presence of the chlorine atom and ethyl group, which may confer distinct chemical and biological properties compared to other pteridines.
Properties
Molecular Formula |
C8H7ClN4O |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-8-ethylpteridin-7-one |
InChI |
InChI=1S/C8H7ClN4O/c1-2-13-5(14)3-10-6-7(9)11-4-12-8(6)13/h3-4H,2H2,1H3 |
InChI Key |
NKZVIGPWUDJDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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